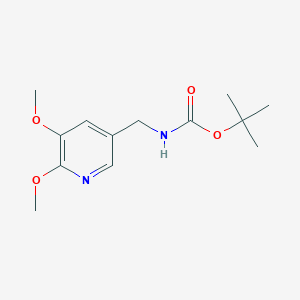

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate

Description

BenchChem offers high-quality Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-8-9-6-10(17-4)11(18-5)14-7-9/h6-7H,8H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXDHEZZLNDQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674047 | |

| Record name | tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-86-0 | |

| Record name | 1,1-Dimethylethyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: A Key Intermediate in Modern Drug Discovery

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly construct complex molecular architectures from versatile, pre-functionalized building blocks is a cornerstone of successful drug discovery programs. Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate emerges as a quintessential example of such a strategic intermediate. Its structure, featuring a Boc-protected aminomethyl group on an electron-rich dimethoxypyridine core, represents a privileged scaffold. This guide provides an in-depth technical overview of its properties, synthesis, and critical application, particularly highlighting its role in the development of potent and selective kinase inhibitors.

Physicochemical Profile and Structural Rationale

Understanding the inherent properties of an intermediate is fundamental to its effective application in multi-step synthesis. The key features of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate are strategically designed for synthetic utility.

Structural Analysis:

-

Dimethoxypyridine Core: The two methoxy groups at the 5- and 6-positions significantly increase the electron density of the pyridine ring. This electronic modification influences the reactivity of the ring, making it more susceptible to certain electrophilic substitutions while also modulating the basicity of the pyridine nitrogen. In the context of a final active pharmaceutical ingredient (API), these groups often serve as crucial hydrogen bond acceptors, anchoring the molecule within the target's binding pocket.

-

Aminomethyl Linker: The C3-positioning of the functionalized methyl group provides a key vector for molecular elaboration, allowing for the connection of the pyridine core to other fragments of the target molecule.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its selection here is deliberate. It is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonality is critical for ensuring that the amine remains masked until the desired stage of the synthesis, preventing unwanted side reactions.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate | [1] |

| CAS Number | 1171919-86-0 | [1] |

| Appearance | Typically a solid | [2] |

Synthesis of the Intermediate: A Step-by-Step Walkthrough

The synthesis of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is a multi-step process that exemplifies common, robust transformations in pharmaceutical process chemistry. The general strategy involves the formation of the aminomethylpyridine core followed by protection of the amine. This pathway is adapted from procedures detailed in patent literature for closely related analogues used in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, demonstrating its field-proven reliability.

Logical Synthesis Workflow

The overall synthetic strategy is designed for efficiency and scalability, starting from a commercially available pyridine derivative and proceeding through two key transformations: reductive amination and Boc protection.

Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocols

The following protocols are self-validating systems. Each step includes causality for the choice of reagents and conditions, ensuring reproducibility and understanding.

Protocol 2.1: Synthesis of (5,6-Dimethoxypyridin-3-yl)methanamine via Reductive Amination

-

Principle: Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine (or iminium ion) from an aldehyde and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for imines over aldehydes, and does not violently react with the protic solvent.

-

Materials:

-

5,6-Dimethoxypyridine-3-carbaldehyde

-

Methylamine solution (e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 5,6-Dimethoxypyridine-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add methylamine solution (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (5,6-Dimethoxypyridin-3-yl)methanamine, which is often used in the next step without further purification.

-

Protocol 2.2: Synthesis of Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

-

Principle: This step involves the protection of the primary amine synthesized in Protocol 2.1 using di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a mild base, such as triethylamine (Et₃N), to neutralize the acidic byproduct (tert-butoxycarboxylic acid) and drive the reaction to completion.

-

Materials:

-

Crude (5,6-Dimethoxypyridin-3-yl)methanamine (from Protocol 2.1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude (5,6-Dimethoxypyridin-3-yl)methanamine (1.0 eq) in DCM or THF (approx. 0.1 M).

-

Add triethylamine (1.5 eq) to the solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate as a solid.

-

Application in Pharmaceutical Synthesis: A Case Study in IRAK4 Inhibitor Development

The strategic value of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is best illustrated by its application as a key building block in the synthesis of IRAK4 inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a high-value target for autoimmune and inflammatory diseases.

Patent literature, such as WO2014152132A1 , describes the synthesis of potent IRAK4 inhibitors where the dimethoxypyridine moiety is a recurring structural motif. In these syntheses, the intermediate undergoes two principal transformations:

-

Boc Deprotection: The Boc group is removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to unmask the primary amine.

-

Coupling/Functionalization: The newly liberated amine is then coupled with another molecular fragment, often via an amidation reaction or by participating in a nucleophilic aromatic substitution (SNAᵣ), to construct the final complex API.

Illustrative Reaction Pathway in API Synthesis

Caption: Role of the intermediate in API synthesis.

The dimethoxypyridine unit often serves as the "head" piece of the inhibitor, fitting into a specific pocket of the kinase active site, while the rest of the molecule is built off the aminomethyl linker. The choice of this specific intermediate allows for late-stage diversification, a powerful strategy in lead optimization.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4][5] Avoid formation of dust and aerosols.[3]

-

Hazards: While specific toxicology data for this exact compound is limited, related carbamates and pyridine derivatives may cause skin and eye irritation.[4] May be harmful if swallowed.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.[4][5] For long-term stability, storage in a refrigerator under an inert atmosphere is recommended.[4]

Conclusion

Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is more than just a chemical compound; it is a tool for synthetic innovation. Its well-defined physicochemical properties, robust and scalable synthesis, and the strategic utility of its protected functional group make it an invaluable intermediate for researchers in drug development. Its demonstrated application in the synthesis of complex therapeutic agents, such as IRAK4 inhibitors, underscores its importance as a privileged building block, enabling the efficient construction of next-generation medicines. This guide serves as a foundational resource for scientists looking to leverage this versatile intermediate in their own research endeavors.

References

-

PubChem. tert-Butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. National Center for Biotechnology Information. [Link]

Sources

The Dimethoxypyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Abstract

The dimethoxypyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, conformational flexibility, and synthetic tractability have made it a cornerstone in the design of molecules targeting a wide range of biological entities, from protein kinases to G-protein coupled receptors. This in-depth technical guide provides a comprehensive overview of the role of dimethoxypyridine scaffolds in drug discovery and development. We will delve into the synthetic strategies employed to access these crucial intermediates, explore their diverse biological activities with a focus on notable approved drugs, and analyze the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the dimethoxypyridine scaffold in their own research endeavors.

Introduction: The Strategic Importance of the Dimethoxypyridine Moiety

The pyridine ring is a ubiquitous heterocycle in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1] The introduction of substituents onto this ring is a key strategy for medicinal chemists to fine-tune a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the various substitution patterns, the dimethoxy motif holds a special significance.

The two methoxy groups (-OCH₃) are electron-donating through resonance and can significantly influence the electron density of the pyridine ring.[2][3] This modulation of the ring's electronic character can enhance binding to target proteins, improve metabolic stability, and favorably alter physicochemical properties such as solubility and lipophilicity.[4] The precise positioning of these methoxy groups (e.g., 2,4-, 3,5-, or 2,6-dimethoxy) provides a powerful tool for optimizing ligand-target interactions and achieving the desired therapeutic effect.

This guide will explore the multifaceted role of this scaffold through the lens of key therapeutic areas and successful drug discovery case studies.

Synthetic Strategies for Accessing Dimethoxypyridine Scaffolds

The efficient synthesis of dimethoxypyridine derivatives is crucial for their application in drug discovery. A variety of synthetic methodologies have been developed to access different isomers of this important scaffold.

Synthesis of 3,5-Dimethoxypyridine

A common method for the synthesis of 3,5-dimethoxypyridine involves the nucleophilic substitution of a dihalopyridine with sodium methoxide.

Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine[6]

Materials:

-

3,5-Dichloropyridine

-

Sodium methoxide

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 50 g of 3,5-dichloropyridine in 250 ml of dimethyl sulfoxide in a round-bottom flask equipped with a stirrer.

-

Add 15 g of sodium methoxide to the solution while stirring.

-

Heat the reaction mixture to 60-80°C and stir under exclusion of moisture.

-

After 8 hours, add another 15 g of sodium methoxide.

-

After a total of 16 hours, add a final 15 g of sodium methoxide.

-

Continue stirring for a total of 72 hours.

-

After cooling, add a small amount of water to the reaction mixture and extract with diethyl ether.

-

Dry the combined ether phases over anhydrous sodium sulfate.

-

Filter and distill the solvent in a vacuum to yield 3,5-dimethoxy-pyridine.

Multicomponent Reactions for Substituted Dimethoxypyrimidines

Multicomponent reactions offer an efficient route to complex molecules in a single step. For instance, novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones can be synthesized via an acetic acid-mediated multicomponent reaction.[3]

Experimental Protocol: Acetic Acid-Mediated Synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones[4]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

6-Amino-2,4-dimethoxypyrimidine (1 mmol)

-

Glacial acetic acid (3 mL)

-

n-Hexane

-

Ethyl acetate

-

Cold water

Procedure:

-

Combine the aromatic aldehyde, dimedone, 6-amino-2,4-dimethoxypyrimidine, and acetic acid in a 50 mL round-bottom flask.

-

Reflux the reaction mixture for 90 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (70:30, v/v).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into 30 mL of cold water.

-

Filter the resulting crude product and dry it in an oven.

Biological Activities and Therapeutic Applications

The dimethoxypyridine scaffold is a key component in drugs targeting a variety of diseases. Below, we explore its role in several major therapeutic areas.

Oncology: Targeting Protein Kinases

Protein kinases are a major class of drug targets in oncology.[5] The dimethoxypyridine moiety has been successfully incorporated into several potent and selective kinase inhibitors.

Case Study: Bosutinib (Bosulif®)

Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases and is approved for the treatment of chronic myelogenous leukemia (CML).[4][6][7][8] The chemical structure of Bosutinib features a 2,4-dichloro-5-methoxyphenylamino group linked to a quinoline core, which itself contains a methoxy group. This substitution pattern is crucial for its potent inhibitory activity.

Mechanism of Action of Bosutinib

Bosutinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl kinase.[9] This fusion protein, resulting from the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that drives the proliferation of leukemic cells.[9] By blocking the Bcr-Abl kinase, Bosutinib inhibits downstream signaling pathways, leading to the induction of apoptosis in CML cells.[4][9] Furthermore, its inhibition of Src family kinases contributes to its broad antileukemic activity.[8][9]

Caption: Mechanism of Action of Bosutinib.

Synthesis of Bosutinib

The synthesis of Bosutinib often involves the coupling of a 2,4-dichloro-5-methoxyaniline intermediate with a functionalized quinoline core. Several synthetic routes have been reported, with a key step being the N-alkylation of 2,4-dichloro-5-methoxyaniline with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.[1][7][10]

Experimental Protocol: Key Step in Bosutinib Synthesis[9]

Materials:

-

Sodium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl) amino)-6-methoxyquinolin-7-olate

-

1-(3-chloropropyl)-4-methylpiperazine dihydrochloride

-

Triethylamine

-

Acetonitrile

-

Methanol

Procedure:

-

To a solution of triethylamine and 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in acetonitrile, add Sodium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl) amino)-6-methoxyquinolin-7-olate.

-

Stir the reaction mixture at 75-80°C overnight.

-

Cool the reaction mixture to room temperature and distill off the solvent.

-

Slurry the resulting compound in methanol, filter, and dry to afford Bosutinib.

Central Nervous System Disorders: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of approved drugs.[11] The dimethoxypyridine scaffold has been utilized in the development of ligands for various GPCRs.

Case Study: Pimavanserin (Nuplazid®)

Pimavanserin is an atypical antipsychotic approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[12][13][14][15] It is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[12][15][16][17]

Mechanism of Action of Pimavanserin

Pimavanserin exhibits high affinity for the 5-HT2A receptor and a lower affinity for the 5-HT2C receptor.[12][15][17] Unlike many other antipsychotics, it has no significant affinity for dopamine receptors, which is advantageous in treating Parkinson's disease psychosis as it avoids worsening motor symptoms.[12][14][15] As an inverse agonist, Pimavanserin not only blocks the 5-HT2A receptor but also reduces its basal activity.[15]

Caption: Mechanism of Action of Pimavanserin.

Synthesis of Pimavanserin

The synthesis of Pimavanserin typically involves the coupling of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with a urea or carbamate derivative.[16] Various synthetic routes have been developed to improve efficiency and avoid the use of hazardous reagents like phosgene.[16]

Experimental Protocol: Synthesis of Pimavanserin Intermediate[18]

Materials:

-

p-Fluorobenzaldehyde

-

Aminopiperidine

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

Perform a condensation reaction between p-fluorobenzaldehyde and aminopiperidine.

-

Reduce the resulting intermediate with Pd/C under a hydrogen atmosphere to produce N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, a key precursor for Pimavanserin.

Antimicrobial Activity

Dimethoxypyridine derivatives have also demonstrated promising activity against various microbial pathogens. The pyridine nucleus is a key constituent in a range of bioactive compounds, and its derivatives have been explored for their antibacterial and antifungal properties.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of dimethoxypyridine-containing compounds is highly dependent on their substitution patterns.

Kinase Inhibitors

In the context of kinase inhibitors, the dimethoxyphenyl moiety often plays a crucial role in binding to the enzyme's active site. For example, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the replacement of a dichlorophenyl group with a 3',5'-dimethoxyphenyl group resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase.[18] This highlights the importance of the methoxy groups in achieving selectivity.

GPCR Ligands

For GPCR ligands like Pimavanserin, the overall molecular architecture, including the dimethoxypyridine scaffold, contributes to its high affinity and selectivity for the 5-HT2A receptor. SAR studies on Pimavanserin analogs have explored modifications to the urea linker and the piperidine ring to further understand the key interactions with the receptor.[19]

Data Presentation: Biological Activity of Dimethoxypyridine Derivatives

The following table summarizes the biological activity of selected dimethoxypyridine-containing compounds.

| Compound Class | Target | Compound Example | Activity (IC₅₀/MIC) | Reference |

| Kinase Inhibitor | Bcr-Abl, Src | Bosutinib | Low nM range | [6][8] |

| GPCR Antagonist | 5-HT2A Receptor | Pimavanserin | Ki = 0.087 nM | [17][20] |

| Antimicrobial | Various Bacteria | Pyridine Derivatives | MICs ranging from 4-64 µg/mL | [21] |

Future Perspectives and Challenges

The dimethoxypyridine scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on:

-

Exploring Novel Isomers: Systematic investigation of less common dimethoxypyridine isomers to uncover new biological activities.

-

Application in New Therapeutic Areas: Expanding the use of this scaffold to target emerging disease areas.

-

Development of More Efficient Syntheses: Creating more sustainable and cost-effective methods for the large-scale production of dimethoxypyridine intermediates.

A key challenge will be to design molecules with improved selectivity and reduced off-target effects to minimize side effects and enhance patient outcomes.

Conclusion

The dimethoxypyridine scaffold is a versatile and powerful structural motif in medicinal chemistry. Its strategic incorporation into drug candidates has led to the development of successful therapies for a range of diseases, from cancer to central nervous system disorders. A deep understanding of its synthesis, biological activities, and structure-activity relationships is essential for the continued discovery and development of innovative new medicines.

References

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (URL: [Link])

-

Bosutinib - Wikipedia. (URL: [Link])

-

Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums - Cambridge University Press & Assessment. (URL: [Link])

-

New Route for the synthesis of Bosutinib - Der Pharma Chemica. (URL: [Link])

-

Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis (PDP) - Semantic Scholar. (URL: [Link])

-

Understanding Pimavanserin: A Novel Approach to Parkinson Disease Psychosis. (URL: [Link])

-

On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson's Psychosis - PubMed Central. (URL: [Link])

-

What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. (URL: [Link])

-

Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (URL: [Link])

-

1-((4-fluorophenyl)methyl)-1-(1-methylpiperidin-4-yl)-3-((4-(2-methylpropoxy)phenyl)methyl)urea - PubChem. (URL: [Link])

-

MIC values for compounds 7, 9, and 14. - ResearchGate. (URL: [Link])

-

The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (URL: [Link])

-

The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC - PubMed Central. (URL: [Link])

-

4-((2,4-DICHLORO-5-HYDROXYPHENYL)AMINO)-6-METHOXY-7-(3-(4-METHYL-1-PIPERAZINYL)PROPOXY)-3-QUINOLINECARBONITRILE - precisionFDA. (URL: [Link])

-

4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-nitrosopiperazin-1-yl)propoxy)quinoline-3-carbonitrile | Pharmaffiliates. (URL: [Link])

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH. (URL: [Link])

-

A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. (URL: [Link])

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (URL: [Link])

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (URL: [Link])

-

IC50 - Wikipedia. (URL: [Link])

-

Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem. (URL: [Link])

-

Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. (URL: [Link])

-

Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (URL: [Link])

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Substituent effects and electron delocalization in five-membered N-heterocycles. (URL: [Link])

-

The Suzuki Reaction - Chem 115 Myers. (URL: [Link])

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - NIH. (URL: [Link])

-

Quantitative bioactivity signatures of dietary supplements and natural products - bioRxiv. (URL: [Link])

-

Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][12]Thiadiazole Moiety - ResearchGate. (URL: [Link])

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (URL: [Link])

-

SAR studies that resulted in the discovery of CGRP antagonists - ResearchGate. (URL: [Link])

-

Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - MDPI. (URL: [Link])

-

MIC Determination - EUCAST. (URL: [Link])

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])

-

Pharmacology of Antagonism of GPCR - PubMed. (URL: [Link])

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. (URL: [Link])

-

Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC - NIH. (URL: [Link])

-

Drug Design Strategies for GPCR Allosteric Modulators - PMC - NIH. (URL: [Link])

-

3-(m-fluorophenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea - PubChemLite. (URL: [Link])

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacology of Antagonism of GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. EP1902029B1 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarb-onitrile and methods of preparing the same - Google Patents [patents.google.com]

- 15. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-[(4-Fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea;2-hydroxy-2-phenylacetic acid | C33H42FN3O5 | CID 11699840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Pimavanserin | C25H34FN3O2 | CID 10071196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. IC50 Calculator | AAT Bioquest [aatbio.com]

Spectroscopic Data of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the structural characterization of this molecule. While direct experimental spectra for this specific compound are not publicly available, this guide offers a robust, theoretically derived interpretation based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate, with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.31 g/mol , is a carbamate derivative of a substituted pyridine.[1] The structural elucidation of such molecules is paramount in drug discovery and development to confirm identity, purity, and for regulatory submissions. NMR and MS are indispensable analytical techniques for providing detailed information about the molecular structure and fragmentation patterns.[2][3] This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometric data for this compound, offering a detailed rationale for the expected spectral features.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate is presented below. The subsequent sections will analyze the expected spectroscopic signals arising from each part of this molecule.

Figure 1: Chemical structure of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[4][5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-2 | ~8.0-8.2 | Singlet (s) | 1H | The proton at position 2 of the pyridine ring is deshielded by the adjacent nitrogen atom and the methoxy group at position 6. |

| Pyridine H-4 | ~7.3-7.5 | Singlet (s) | 1H | The proton at position 4 is influenced by the electron-donating methoxy group at position 5 and the electron-withdrawing carbamate group at position 3. |

| Methylene (-CH₂-) | ~4.4-4.6 | Singlet (s) | 2H | The methylene protons are adjacent to the pyridine ring and the nitrogen of the carbamate, leading to a downfield shift. Due to the adjacent nitrogen with a methyl group, no coupling is expected. |

| Methoxy (-OCH₃) at C-6 | ~3.9-4.1 | Singlet (s) | 3H | The methoxy group at position 6 is deshielded by the adjacent nitrogen atom. |

| Methoxy (-OCH₃) at C-5 | ~3.8-4.0 | Singlet (s) | 3H | The methoxy group at position 5 is slightly less deshielded than the one at C-6. |

| N-Methyl (-NCH₃) | ~2.9-3.1 | Singlet (s) | 3H | The methyl group attached to the carbamate nitrogen will appear as a singlet. |

| tert-Butyl (-C(CH₃)₃) | ~1.4-1.6 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the upfield region. |

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: General workflow for NMR data acquisition and processing.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~155-157 | The carbonyl carbon of the carbamate group is highly deshielded. |

| Pyridine C-6 | ~150-155 | The carbon atom adjacent to the nitrogen and bearing a methoxy group will be significantly downfield. |

| Pyridine C-5 | ~145-150 | The carbon atom bearing a methoxy group will be deshielded. |

| Pyridine C-3 | ~135-140 | The carbon atom attached to the methylene-carbamate group. |

| Pyridine C-2 | ~140-145 | The carbon atom adjacent to the nitrogen. |

| Pyridine C-4 | ~110-115 | The carbon atom at position 4 will be relatively upfield for an aromatic carbon. |

| tert-Butyl Quaternary C | ~80-82 | The quaternary carbon of the tert-butyl group. |

| Methoxy C-6 | ~55-58 | The carbon of the methoxy group at C-6. |

| Methoxy C-5 | ~54-57 | The carbon of the methoxy group at C-5. |

| Methylene (-CH₂-) | ~45-50 | The methylene carbon adjacent to the pyridine ring and the carbamate nitrogen. |

| N-Methyl (-NCH₃) | ~35-40 | The carbon of the N-methyl group. |

| tert-Butyl Methyl C | ~28-30 | The three equivalent methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) and several characteristic fragment ions.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 268 | [C₁₃H₂₀N₂O₄]⁺˙ (M⁺˙) | Molecular ion |

| 211 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |

| 195 | [M - OC(CH₃)₃]⁺ | Loss of the tert-butoxy radical. |

| 166 | [C₈H₁₀N₂O₂]⁺˙ | Cleavage of the CH₂-N bond, forming the (5,6-dimethoxypyridin-3-yl)methyl cation radical. |

| 151 | [C₈H₉NO₂]⁺ | Loss of a methyl radical from the fragment at m/z 166. |

| 102 | [C₅H₈NO]⁺ | Formation of the tert-butyl isocyanate cation radical. |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation (often a base peak for tert-butyl containing compounds). |

Experimental Protocol for MS Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate using NMR and MS. The predicted data and fragmentation patterns are based on fundamental principles and analysis of the molecular structure. This information serves as a valuable resource for researchers in confirming the synthesis of this compound and for quality control purposes. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

National Institutes of Health. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

-

Taylor & Francis Online. Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. [Link]

-

PubChem. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. [Link]nih.gov/compound/46737837)

Sources

- 1. diabeticstudies.org [diabeticstudies.org]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Stability of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate under different conditions

An In-depth Technical Guide to the Stability of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate

Introduction: Understanding the Molecule and the Imperative for Stability Assessment

Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is a substituted pyridine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group.[1] Molecules of this class are common intermediates in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents where precise control of reactive amine groups is paramount. The utility of such an intermediate is intrinsically linked to its stability. A comprehensive understanding of its degradation pathways under various environmental and chemical stresses is not merely an academic exercise; it is a fundamental requirement for developing robust synthetic routes, ensuring the quality and purity of subsequent products, and, in a broader context, for the successful development of drug substances.

This guide provides a detailed examination of the stability profile of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate. We will delve into the chemical liabilities inherent in its structure, predict its behavior under forced degradation conditions, and provide field-proven, step-by-step protocols for its stability assessment, grounded in the authoritative standards of the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 1171919-86-0 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₄ | [1] |

| Molecular Weight | 268.31 g/mol | [1] |

| IUPAC Name | tert-butyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate | [1] |

| Appearance | Solid (predicted) | [2] |

Core Structural Determinants of Stability

The stability of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is primarily governed by two key structural features: the tert-butoxycarbonyl (Boc) group and the 5,6-dimethoxypyridine ring .

-

The Boc-Carbamate Moiety: This is the most significant chemical liability. The Boc group is a well-known acid-labile protecting group.[3] Its cleavage is the most probable degradation pathway. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This inherent sensitivity to acid is the cornerstone of its use as a protecting group but also its primary stability weakness.

-

The 5,6-Dimethoxypyridine Ring: The pyridine ring itself is an electron-deficient heterocycle. However, the two methoxy groups at positions 5 and 6 are strong electron-donating groups. Their electronic influence on the benzylic position (the CH₂ group attached to the carbamate nitrogen) and the carbamate itself is a crucial consideration. These groups may subtly modulate the reactivity and stability of the Boc group compared to a simple alkyl-Boc-carbamate, though the fundamental acid lability will remain. Furthermore, pyridine derivatives can be susceptible to photo-oxidation.

Predicted Stability Profile Under Stress Conditions

Forced degradation studies are designed to intentionally degrade a compound to identify potential degradation products and validate the stability-indicating power of analytical methods.[4][5] Based on the core structural determinants, we can predict the stability of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate under various stress conditions.

| Condition | Predicted Stability | Primary Degradation Pathway | Causality |

| Acidic pH | Highly Unstable | Acid-catalyzed hydrolysis of the carbamate (de-Boc protection). | The Boc group is designed to be cleaved by acid. The reaction proceeds via a stable tert-butyl cation intermediate.[3][6] |

| Neutral pH | Generally Stable | Minimal degradation expected. | The carbamate bond is generally stable at neutral pH. |

| Basic pH | Generally Stable | Minimal degradation expected. | The Boc group is known to be stable towards most bases and nucleophiles.[3] |

| Oxidative | Potentially Unstable | Oxidation of the pyridine ring or the benzylic position. | Pyridine N-oxides can form, and methoxy groups can be susceptible to oxidative cleavage under strong conditions. |

| Thermal | Susceptible at Elevated Temperatures | Thermolytic cleavage of the Boc group. | High temperatures (often >80-100°C) can provide sufficient energy to induce the elimination of isobutylene and CO₂, leading to the free amine.[6] |

| Photolytic | Potentially Unstable | Photo-oxidation or rearrangement of the dimethoxypyridine ring. | Aromatic and heteroaromatic systems, particularly those with electron-donating substituents, can be susceptible to degradation upon exposure to UV light.[7][8] |

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a robust framework for investigating the stability of tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate. These are self-validating systems; a control sample (unstressed) must be analyzed alongside all stressed samples to establish a baseline and accurately quantify degradation. The goal is to achieve 5-20% degradation of the active substance.[9]

Preparation of Stock and Control Solutions

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The choice of solvent should be one in which the compound is freely soluble and stable.

-

Control Sample: Dilute the stock solution with the same solvent to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL for HPLC-UV). This is the T=0 or unstressed control.

Hydrolytic Degradation Protocol

-

Acid Hydrolysis: a. Pipette a known volume of the stock solution into a vial. b. Add an equal volume of 0.1 M Hydrochloric Acid (HCl). c. Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). d. After incubation, cool the sample to room temperature. e. Carefully neutralize the sample by adding an equivalent amount of 0.1 M Sodium Hydroxide (NaOH). f. Dilute the neutralized sample with the analytical mobile phase to the target concentration.

-

Base Hydrolysis: a. Pipette a known volume of the stock solution into a vial. b. Add an equal volume of 0.1 M Sodium Hydroxide (NaOH). c. Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). d. After incubation, cool the sample to room temperature. e. Neutralize the sample by adding an equivalent amount of 0.1 M Hydrochloric Acid (HCl). f. Dilute the neutralized sample with the analytical mobile phase to the target concentration.

-

Neutral Hydrolysis (Water): a. Follow the same procedure as above, but use purified water instead of acid or base.

Expertise & Experience Insight: The rationale for neutralization before analysis is critical. Injecting a highly acidic or basic sample can damage the stationary phase of an HPLC column and cause peak shape distortion. Neutralization ensures the integrity of the analytical system.

Oxidative Degradation Protocol

-

Pipette a known volume of the stock solution into a vial.

-

Add an equal volume of a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Incubate the sample at room temperature for a defined period (e.g., 24 hours).

-

Dilute the sample with the analytical mobile phase to the target concentration for analysis.

Expertise & Experience Insight: Hydrogen peroxide is a common choice as it is a clean oxidant; its excess can be easily quenched and it does not typically interfere with chromatographic analysis.

Thermal Degradation Protocol

-

Solid State: Place a known quantity of the solid compound in a clear glass vial. Expose it to a controlled high temperature (e.g., 80°C) in a calibrated oven for a set duration (e.g., 48 hours). After exposure, dissolve the solid in a known volume of solvent to achieve the target concentration.

-

Solution State: Incubate a sealed vial of the stock solution at a controlled high temperature (e.g., 60-80°C) for a set duration.

Photostability Degradation Protocol (ICH Q1B)

This protocol is grounded in the ICH Q1B guideline to ensure regulatory compliance and scientific rigor.[7][10]

-

Sample Preparation: a. Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., quartz dish). b. Prepare a solution of the compound (e.g., 1 mg/mL) in a transparent container. c. Prepare a "dark control" sample, identical to the exposed sample but wrapped completely in aluminum foil to shield it from light.

-

Exposure Conditions: a. Place the samples and the dark control in a calibrated photostability chamber. b. Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[7][8] This can be achieved using a combination of cool white fluorescent and near-UV lamps.

-

Sample Analysis: a. After exposure, prepare the samples (and the dark control) for analysis as previously described. b. Compare the results of the exposed samples to the dark control. A significant difference indicates photodegradation.

Trustworthiness Insight: The use of a dark control is non-negotiable. It allows the scientist to distinguish between degradation caused by light (photolytic) and degradation caused by temperature fluctuations within the chamber (thermolytic).

Visualization of Degradation Pathways and Workflows

Primary Degradation Pathway

The most probable degradation pathway under acidic conditions is the cleavage of the Boc group.

Caption: Predicted acid-catalyzed degradation of the title compound.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study.

Conclusion

While specific experimental data for tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate is not publicly available, a robust stability profile can be confidently predicted based on the well-established chemistry of its core functional groups. The compound is expected to be highly sensitive to acidic conditions, leading to the cleavage of the Boc protecting group. It is predicted to have good stability at neutral and basic pH. Susceptibility to thermal, oxidative, and photolytic degradation is possible and warrants empirical investigation.

The protocols detailed in this guide, grounded in ICH principles, provide a comprehensive framework for researchers and drug development professionals to rigorously assess the stability of this molecule. Such studies are indispensable for ensuring the development of stable formulations, reliable manufacturing processes, and ultimately, safe and effective final products.

References

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ICH. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Lopes, G. C., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Klick, S., et al. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

-

FDA. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 77-87. [Link]

-

PubChem. (n.d.). Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate. [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]

-

ResearchGate. (2025, August 6). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate. [Link]

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

ResearchGate. (2025, August 7). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. [Link]

-

PubChemLite. (n.d.). tert-Butyl n-[2-amino-2-(6-methoxypyridin-3-yl)ethyl]carbamate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

Sources

- 1. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 | CID 46737837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate AldrichCPR 1142191-79-4 [sigmaaldrich.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Multifaceted Biological Landscape of Dimethoxypyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Among these, dimethoxypyridine derivatives have emerged as a particularly promising class of compounds, with their unique electronic and steric properties conferring potent and often selective biological effects. This in-depth technical guide provides a comprehensive overview of the potential biological activities of dimethoxypyridine derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to evaluate their efficacy.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Dimethoxypyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Disruption of Key Oncogenic Pathways

A primary mechanism of action for many anticancer dimethoxypyridine compounds is the inhibition of critical enzymes and proteins involved in cell cycle progression and survival.

-

Tubulin Polymerization Inhibition: Several dimethoxypyridine derivatives act as microtubule targeting agents. By binding to tubulin, they disrupt the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[2] The 3,4,5-trimethoxyphenyl moiety, in particular, has been identified as a key pharmacophore for potent tubulin polymerization inhibition.

-

Kinase Inhibition: The kinome represents a major target for anticancer drug discovery. Dimethoxypyridine derivatives have been shown to inhibit various kinases involved in cancer cell signaling, including:

-

PIM-1 Kinase: Overexpression of PIM-1 kinase is associated with several cancers. Certain pyrazolo[3,4-b]pyridine derivatives containing a dimethoxyphenyl moiety have demonstrated potent PIM-1 inhibition.

-

PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Sulfonamide methoxypyridine derivatives have been developed as dual PI3K/mTOR inhibitors.[1]

-

-

Induction of Apoptosis: Beyond cell cycle arrest, dimethoxypyridine derivatives can directly trigger apoptosis, or programmed cell death. This is often mediated through the upregulation of pro-apoptotic proteins like p53 and JNK, and the downregulation of anti-apoptotic proteins.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of dimethoxypyridine derivatives is highly dependent on the substitution pattern on both the pyridine and the phenyl rings.

-

Position of Methoxy Groups: The position of the methoxy groups on the phenyl ring significantly influences activity. For instance, a 2,4-dimethoxyphenyl substituent has been shown to be effective in certain anticancer pyridine derivatives.[2] The 3,4,5-trimethoxy substitution is particularly effective for tubulin inhibition.

-

Other Substituents: The presence of other functional groups, such as cyano or amino groups, can modulate the anticancer potency and selectivity.[3] Electron-donating groups on substituent phenyl rings often enhance antiproliferative activity, while electron-withdrawing groups can reduce it.[1]

Experimental Protocols for Anticancer Evaluation

A tiered approach is typically employed to evaluate the anticancer potential of novel dimethoxypyridine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is a primary screening tool to determine the cytotoxic potential of compounds against various cancer cell lines.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the dimethoxypyridine derivatives (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

To determine if a compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is used.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined.

To confirm the induction of apoptosis, the expression levels of key apoptotic proteins are analyzed by Western blotting.

Protocol:

-

Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Dimethoxypyridine derivatives have also demonstrated promising activity against a range of microbial pathogens, offering potential new avenues for the development of antimicrobial agents.

Spectrum of Activity

Studies have shown that dimethoxypyridine derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans and Aspergillus clavatus.[5][6]

Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. The lipophilicity of the compounds, influenced by the methoxy groups, may play a role in their ability to penetrate microbial cell membranes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of dimethoxypyridine derivatives is influenced by the overall molecular structure. For instance, the presence of a dimethoxy substituent on a nicotinic acid benzylidene hydrazide derivative has been shown to be among the most active against a panel of bacteria and fungi.[7]

Experimental Protocols for Antimicrobial Evaluation

This is a widely used qualitative method for preliminary screening of antimicrobial activity.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disc Application: Place sterile paper discs impregnated with a known concentration of the dimethoxypyridine derivative onto the agar surface. A solvent control disc and a standard antibiotic disc should also be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method for determining MIC.

Protocol:

-

Serial Dilution: Prepare serial twofold dilutions of the dimethoxypyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antiviral Activity: A Frontier for Dimethoxypyridine Derivatives

While the antiviral activity of pyridine derivatives, in general, is well-documented, specific research on dimethoxypyridine derivatives is an emerging area.[8] The existing literature suggests that these compounds could interfere with various stages of the viral life cycle.

Potential Mechanisms of Action

Based on studies of related pyridine compounds, potential antiviral mechanisms of dimethoxypyridine derivatives could include:

-

Inhibition of Viral Enzymes: Targeting viral enzymes such as reverse transcriptase, polymerase, and protease is a common antiviral strategy.[8]

-

Blocking Viral Entry: Some compounds may prevent the virus from entering host cells.

-

Interference with Viral Replication: Dimethoxypyridine derivatives could inhibit the replication of viral genetic material.[8]

One study reported that an epoxybenzooxocinopyridine derivative demonstrated antiviral activity against SARS-CoV-2.[9]

Experimental Protocols for Antiviral Evaluation

-

Plaque Reduction Assay: This assay quantifies the reduction in viral plaques (zones of cell death) in the presence of the test compound.

-

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

-

Enzyme Inhibition Assays: For viruses with known essential enzymes (e.g., HIV reverse transcriptase), specific in vitro enzyme assays can be performed.

Neuroprotective Potential: Guarding Against Neurological Damage

Emerging evidence suggests that dimethoxypyridine derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases and ischemic stroke.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their ability to counteract key pathological processes in the brain.

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease. Dimethoxypyridine derivatives can act as free radical scavengers, mitigating oxidative damage.[10][11]

-

Anti-inflammatory Effects: Chronic neuroinflammation is another hallmark of neurodegenerative diseases. Some dihydropyridine derivatives have shown anti-inflammatory properties.[10][11]

-

Modulation of Ion Channels: Certain dihydropyridine derivatives are known to block L-type calcium channels, which can help prevent excitotoxicity-induced neuronal death in conditions like ischemic stroke.[12]

-

Enzyme Inhibition: Inhibition of enzymes like GSK-3β, which is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease, is another potential neuroprotective mechanism.[10][11]

A novel neuroprotective aminopropyl carbazole, (−)-P7C3-S243, which contains a methoxypyridine moiety, has shown promise in models of neurogenesis and Parkinson's disease.[2]

Experimental Protocols for Neuroprotective Evaluation

-

Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures, the ability of the compounds to protect against various neurotoxic insults (e.g., oxidative stress induced by H2O2, excitotoxicity induced by glutamate) is assessed using assays like the MTT assay.[10][11]

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA can be used to quantify intracellular ROS levels and assess the antioxidant capacity of the compounds.

-

Ischemic Stroke Models: The middle cerebral artery occlusion (MCAO) model in rodents is commonly used to evaluate the efficacy of neuroprotective agents in reducing infarct volume and improving neurological deficits.[12]

-

Neurodegenerative Disease Models: Animal models that mimic the pathology of Alzheimer's (e.g., transgenic mice expressing amyloid precursor protein) or Parkinson's disease (e.g., MPTP-induced neurotoxicity) are used to assess the therapeutic potential of the compounds.

Synthesis of Dimethoxypyridine Derivatives

The synthesis of biologically active dimethoxypyridine derivatives often involves multi-step reaction sequences. A common strategy is the Hantzsch pyridine synthesis or variations thereof, which allows for the construction of the dihydropyridine ring, followed by aromatization.[13] Other methods involve the functionalization of pre-existing pyridine rings. For example, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride can be prepared from maltol through a series of reactions including methylation, ammonification, chlorination, and methoxy substitution.[14]

Data Summary and Visualization

To facilitate the comparison of the biological activities of various dimethoxypyridine derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Selected Dimethoxypyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrazolo[3,4-b]pyridine | Multiple | 1.04 - 8.02 | PIM-1 Kinase Inhibition | |

| Pyridone-based | HepG2 (Liver) | 4.5 | G2/M Arrest, Apoptosis | [2] |

| Pyridone-based | MCF-7 (Breast) | 6.3 | G2/M Arrest, Apoptosis | [2] |

| Trimethoxyphenyl Pyridine | HCT116 (Colon) | 3.25 - 9.15 | Tubulin Inhibition | |

| Trimethoxyphenyl Pyridine | HepG2 (Liver) | 3.25 - 9.15 | Tubulin Inhibition | |

| Trimethoxyphenyl Pyridine | MCF-7 (Breast) | 3.25 - 9.15 | Tubulin Inhibition |

Table 2: Antimicrobial Activity of a Dimethoxypyridine Derivative

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Nicotinic acid benzylidene hydrazide with dimethoxy substituent | S. aureus | Not Reported | Not Reported | [7] |

| B. subtilis | Not Reported | Not Reported | [7] | |

| E. coli | Not Reported | Not Reported | [7] | |

| C. albicans | Not Reported | Not Reported | [7] | |

| A. niger | Not Reported | Not Reported | [7] |

Diagram 1: General Workflow for Evaluating the Anticancer Activity of Dimethoxypyridine Derivatives

A generalized workflow for the discovery and validation of anticancer dimethoxypyridine derivatives.

Diagram 2: Signaling Pathway for Apoptosis Induction by Anticancer Pyridines

Proposed signaling cascade for apoptosis induction by certain anticancer pyridine derivatives.

Conclusion and Future Directions

Dimethoxypyridine derivatives represent a versatile and highly promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in preclinical models of cancer and microbial infections, coupled with emerging evidence of their antiviral and neuroprotective potential, underscores the importance of continued research in this area. Future efforts should focus on:

-

Lead Optimization: Synthesizing and evaluating new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for their antiviral and neuroprotective effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to validate the therapeutic potential and assess the safety profiles of lead compounds.

-

Targeted Delivery: Exploring novel drug delivery systems to enhance the bioavailability and target-site accumulation of these compounds.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of dimethoxypyridine derivatives can be unlocked, paving the way for the development of next-generation drugs to address unmet medical needs.

References

- Sang, Y., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to the article if available]

-

Zhang, et al. (2014). Title of the article. Journal Name, Volume(Issue), Pages. [Link to the article if available][1]

-

Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

-

Piekuś-Słomka, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5089. [Link]

- (Reference for PIM-1 kinase inhibition)

-

(Reference for PI3K/mTOR inhibition)[1]

-

(Reference for apoptosis induction)[2]

-

Narang, R., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to the article if available][7]

-

Michalska, P., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(8), 650. [Link]

-